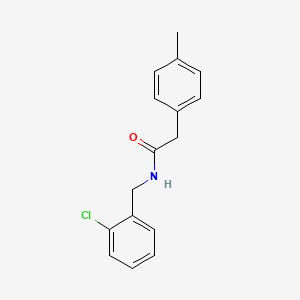
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine, also known as CPIBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in certain brain regions, leading to increased activation of these receptors. This results in various physiological and behavioral effects, including changes in mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in certain brain regions. It has also been shown to increase the release of corticotropin-releasing factor, which plays a role in the stress response. These effects suggest that this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has several advantages as a research tool. It has high affinity for the 5-HT1A and 5-HT2A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of this compound is that it is not selective for the 5-HT1A and 5-HT2A receptors, and may bind to other receptors as well. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is its use as a research tool in the study of the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to determine the selectivity of this compound for the 5-HT1A and 5-HT2A receptors, and to develop more selective compounds for use in research.
Métodos De Síntesis
The synthesis of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-(4-isopropylbenzyl)chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been studied for its potential use as a research tool in neuroscience. It has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, with high affinity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-16(2)18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)20-6-4-3-5-19(20)21/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNCQKGXNBITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)benzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5882912.png)
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)



![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882950.png)

![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)